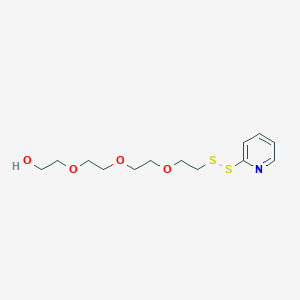

(2-pyridyldithio)-PEG4-alcohol

Description

Properties

IUPAC Name |

2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4S2/c15-5-6-16-7-8-17-9-10-18-11-12-19-20-13-3-1-2-4-14-13/h1-4,15H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGYTXVKRZYCDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-pyridyldithio)-PEG4-alcohol: Properties and Applications

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of (2-pyridyldithio)-PEG4-alcohol, a heterobifunctional crosslinker. This document is intended for researchers, scientists, and drug development professionals working in the fields of bioconjugation, drug delivery, and proteomics.

Core Chemical Properties

This compound is a versatile reagent featuring a terminal pyridyldithio group and a hydroxyl group, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The pyridyldithio moiety allows for specific and reversible conjugation to thiol-containing molecules, while the hydroxyl group can be activated for reaction with various other functional groups. The PEG linker enhances the hydrophilicity of the molecule, which can improve the solubility and reduce the immunogenicity of the resulting conjugates.

Physicochemical and Computational Data

The key physicochemical and computational properties of this compound are summarized in the tables below.

| Property | Value | Reference(s) |

| CAS Number | 851961-99-4 | [1][2][3] |

| Molecular Formula | C₁₃H₂₁NO₄S₂ | [1][2][3] |

| Molecular Weight | 319.44 g/mol | [1][2][3] |

| Appearance | Solid or liquid | [2] |

| Purity | ≥98% | [1][2] |

| Solubility | DMSO, DCM, DMF | [3] |

| Computational Property | Value | Reference(s) |

| TPSA | 60.81 Ų | [2] |

| LogP | 1.864 | [2] |

| Hydrogen Bond Acceptors | 7 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 13 | [2] |

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

| Condition | Recommendation | Reference(s) |

| Storage Temperature | 4°C, with some suppliers recommending -20°C | [1][3] |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen) | [1][2] |

| Hazards | Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. | [1][4] |

Reactivity and Bioconjugation

The primary utility of this compound lies in its bifunctional nature, enabling the linkage of different molecular entities.

Thiol-Disulfide Exchange

The 2-pyridyldithio group reacts specifically with free thiols (sulfhydryl groups), such as those found in cysteine residues of proteins, to form a stable disulfide bond. This reaction is a thiol-disulfide exchange, which proceeds under mild conditions (pH 7-8) and releases pyridine-2-thione. The release of this chromophoric byproduct can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction. This disulfide linkage is cleavable by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), a feature that can be exploited for controlled release applications.

Activation and Conjugation of the Hydroxyl Group

The terminal hydroxyl group of the PEG linker is not inherently reactive towards common functional groups on biomolecules. However, it can be activated to facilitate conjugation. A common method is the activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first converts the hydroxyl group to a carboxylic acid (if not already a carboxylated PEG is used) and then to an amine-reactive NHS ester. This activated linker can then react with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a stable amide bond.

Applications in Proteolysis Targeting Chimeras (PROTACs)

This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In a typical PROTAC structure, one end of the linker is attached to a ligand that binds the target protein, and the other end is attached to a ligand for an E3 ligase (e.g., Cereblon or VHL). The this compound can be incorporated as part of the linker. The pyridyldithio group can be used to attach the PROTAC to a cysteine residue on the target protein or a ligand, while the activated hydroxyl group can be used to connect to the E3 ligase ligand. The PEG component of the linker can improve the solubility and pharmacokinetic properties of the PROTAC.

A notable example is in the development of PROTACs targeting Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell receptor signaling. The PROTAC MT-802, for instance, utilizes a PEG linker to connect a BTK inhibitor to a Cereblon (CRBN) E3 ligase ligand, leading to the degradation of BTK.

PROTAC-Mediated Degradation of BTK

The degradation of BTK by a PROTAC like MT-802 disrupts the B-cell receptor signaling pathway, which is crucial for the proliferation and survival of certain B-cell malignancies.

Experimental Protocols

General Protocol for Protein Conjugation via Activated Hydroxyl Group

This two-step protocol describes the activation of the hydroxyl group of this compound and its subsequent conjugation to primary amines on a protein.

Materials:

-

This compound

-

Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.4)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Add a 5-10 fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution. c. Incubate the reaction for 15-30 minutes at room temperature.

-

Conjugation to Protein: a. Immediately add the activated linker solution to the protein solution in Conjugation Buffer. A 10-20 fold molar excess of the activated linker to the protein is a common starting point. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching and Purification: a. Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes. b. Purify the protein-PEG conjugate from excess reagents and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS).

Monitoring Thiol-Disulfide Exchange Reaction

Materials:

-

Thiol-containing molecule

-

This compound conjugate

-

Reaction Buffer (pH 7-8)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare solutions of the thiol-containing molecule and the this compound conjugate in the Reaction Buffer.

-

Mix the two solutions to initiate the reaction.

-

Immediately measure the absorbance of the reaction mixture at 343 nm.

-

Continue to monitor the absorbance at 343 nm over time until the reading stabilizes, indicating the completion of the reaction.

-

The concentration of the released pyridine-2-thione can be calculated using its molar extinction coefficient (ε₃₄₃ = 8080 M⁻¹cm⁻¹), which corresponds to the concentration of the formed disulfide bond.

Conclusion

This compound is a highly versatile heterobifunctional linker with broad applications in bioconjugation, drug delivery, and the development of novel therapeutics such as PROTACs. Its well-defined chemical properties, including the specific reactivity of the pyridyldithio group with thiols and the activatable hydroxyl group, combined with the beneficial properties of the PEG spacer, make it an invaluable tool for researchers and drug developers. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful implementation of this reagent in various research and development endeavors.

References

An In-depth Technical Guide to the Mechanism and Application of (2-pyridyldithio)-PEG4-alcohol

Abstract: This document provides a comprehensive technical overview of (2-pyridyldithio)-PEG4-alcohol, a heterobifunctional crosslinker integral to modern bioconjugation and drug development. We will explore its core mechanism of action, centered on the highly specific thiol-disulfide exchange reaction, and present key quantitative data relevant to its application. Furthermore, this guide furnishes detailed experimental protocols for its use and visualizes the underlying chemical and procedural workflows. This whitepaper is intended for researchers, scientists, and drug development professionals who utilize or are considering this reagent for applications such as antibody-drug conjugates (ADCs), PROTAC synthesis, and the functionalization of biomolecules and surfaces.

Introduction

This compound is a versatile chemical tool used to link molecules together, a process known as bioconjugation. Its structure is composed of three key functional parts:

-

A (2-pyridyldithio) Group: This is the reactive end of the molecule, specifically designed to react with sulfhydryl (also known as thiol, -SH) groups found in molecules like the amino acid cysteine.[1]

-

A PEG4 Linker: This is a hydrophilic spacer arm made of four repeating ethylene (B1197577) glycol units. This polyethylene (B3416737) glycol (PEG) chain increases the overall water solubility of the molecule and any conjugate it forms.[1]

-

A Terminal Alcohol (-OH) Group: This hydroxyl group provides a secondary site for further chemical modification, allowing for the attachment of other molecules or for anchoring to a solid support.

The unique combination of these components makes this compound a valuable reagent in fields ranging from basic research to the development of targeted therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2]

Core Mechanism of Action: Thiol-Disulfide Exchange

The primary mechanism of action for this compound is a thiol-disulfide exchange reaction . This reaction is highly specific for free sulfhydryl (-SH) groups.

The process unfolds as follows:

-

The pyridyl disulfide group on the linker comes into contact with a thiol-containing molecule (e.g., a protein with an exposed cysteine residue).

-

A disulfide exchange occurs where the sulfur atom of the incoming thiol attacks the disulfide bond of the linker.

-

This results in the formation of a new, stable disulfide bond between the target molecule and the PEG linker.

-

Concurrently, a byproduct, pyridine-2-thione , is released.

A key feature of this reaction is its reversibility. The newly formed disulfide bond is stable under typical physiological conditions but can be cleaved in the presence of reducing agents like dithiothreitol (B142953) (DTT) or high concentrations of endogenous thiols like glutathione, which is abundant inside cells.[3] This redox-responsive cleavability is a highly desirable trait for drug delivery systems, as it allows for the controlled release of a therapeutic payload within the reducing environment of a target cell.

Quantitative Data & Reaction Kinetics

The efficiency and monitoring of the conjugation reaction are quantifiable. The release of the pyridine-2-thione byproduct is directly proportional to the formation of the desired conjugate, and it can be measured spectrophotometrically.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 851961-99-4 | |

| Molecular Formula | C₁₃H₂₁NO₄S₂ | |

| Molecular Weight | 319.44 g/mol | |

| Purity | Typically ≥98% | |

| Solubility | DMSO, DCM, DMF |

Table 2: Key Parameters for the Thiol-Disulfide Exchange Reaction

| Parameter | Value / Condition | Significance | Reference |

| Byproduct | Pyridine-2-thione | Allows for real-time reaction monitoring. | |

| λmax for Byproduct | 343 nm | Wavelength for spectrophotometric quantification. | |

| Molar Extinction Coefficient (ε) | 8,080 M⁻¹cm⁻¹ at 343 nm | Allows calculation of moles of released byproduct. | |

| Optimal Reaction pH | 4.0 - 5.0 | The reaction rate is fastest in this range. | |

| Functional Reaction pH | Broad range (including physiological pH 7-8) | Versatile for various biological samples, though the rate is slower at neutral pH. | |

| Example Rate Constants (k) | ~5-11 M⁻¹s⁻¹ (at pH 7.0 for model peptides) | Provides an estimate of reaction speed under specific conditions. |

Table 3: Factors Influencing Reaction and Conjugate Stability

| Factor | Effect | Description | Reference |

| pH | Affects Reaction Rate | The reaction rate is dependent on the concentration of the thiolate anion (RS⁻), which increases with pH below the thiol's pKa (~8.5 for cysteine). | |

| Steric Hindrance | Affects Reaction Rate & Stability | Bulky groups near the thiol or disulfide can slow the reaction. Steric hindrance around the formed disulfide bond increases its stability against premature reduction in circulation.[3] | [3] |

| Reducing Agents (DTT, TCEP, Glutathione) | Cleaves Disulfide Bond | The conjugate can be reversed, releasing the conjugated molecule. This is exploited for intracellular drug delivery. | [3] |

| Thiol Concentration | Affects Reaction Equilibrium | Higher concentrations of free thiols will drive the exchange reaction forward. |

Experimental Protocols

This section provides a generalized protocol for the conjugation of a thiol-containing protein or peptide with this compound.

Materials and Reagents

-

This compound

-

Thiol-containing protein/peptide (e.g., containing cysteine)

-

Reaction Buffer: Phosphate-buffered saline (PBS) with 1-5 mM EDTA, pH 7.2-7.5. (EDTA prevents metal-catalyzed oxidation of thiols).

-

Organic Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) to dissolve the linker.

-

(Optional) Reducing Agent: Dithiothreitol (DTT) or TCEP for reducing existing disulfide bonds.

-

Purification: Desalting column (e.g., Sephadex G-25) or dialysis supplies.

-

Spectrophotometer and quartz cuvettes.

Protocol Steps

Step 1: Preparation of Reactants

-

Prepare the Linker Stock Solution: Equilibrate the vial of this compound to room temperature. Prepare a stock solution (e.g., 10-20 mM) by dissolving it in DMSO or DMF.

-

Prepare the Protein/Peptide Solution: Dissolve the thiol-containing molecule in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL).

-

(Optional) Reduction of Protein Disulfides: If the target thiol groups are in a disulfide bond, they must first be reduced.

-

Add a 10-20 fold molar excess of DTT or TCEP to the protein solution.

-

Incubate for 30-60 minutes at room temperature.

-

Crucially, remove the reducing agent before adding the linker. This is typically done using a desalting column equilibrated with Reaction Buffer. DTT will compete with the target thiol for the linker. TCEP does not contain a thiol and does not need to be removed if a maleimide-based chemistry is used, but for disulfide exchange, its removal is still best practice.

-

Step 2: Conjugation Reaction

-

Add a 5- to 20-fold molar excess of the dissolved linker to the protein/peptide solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction can be gently mixed during this time.

Step 3: Monitoring the Reaction

-

To determine the extent of the reaction, measure the absorbance of the reaction mixture at 343 nm.

-

Use the Beer-Lambert law (A = εbc) to calculate the concentration of the released pyridine-2-thione.

-

A = Absorbance at 343 nm

-

ε = 8,080 M⁻¹cm⁻¹ (molar extinction coefficient of pyridine-2-thione)

-

b = Path length of the cuvette (usually 1 cm)

-

c = Concentration of pyridine-2-thione (in M)

-

-

The concentration of pyridine-2-thione is equal to the concentration of the newly formed disulfide bonds. This can be used to calculate the degree of labeling (DOL) or conjugation efficiency.

Step 4: Purification of the Conjugate

-

Once the reaction is complete, remove the excess, unreacted linker and the pyridine-2-thione byproduct.

-

This is most commonly achieved using a desalting column, size-exclusion chromatography, or dialysis against the desired storage buffer.

Visualizations

Diagram 1: Thiol-Disulfide Exchange Mechanism

Caption: The reaction mechanism of this compound.

Diagram 2: Experimental Workflow for Bioconjugation

References

Technical Data Summary for (2-pyridyldithio)-PEG4-alcohol

This document provides the molecular weight and other key chemical properties of (2-pyridyldithio)-PEG4-alcohol, a bifunctional linker molecule commonly utilized in bioconjugation and drug development. The data is compiled from various chemical suppliers and databases.

Chemical Properties and Molecular Weight

This compound is a polyethylene (B3416737) glycol (PEG) based linker containing a pyridyl disulfide group and a terminal alcohol (hydroxyl) group. The pyridyl disulfide moiety is reactive towards thiol groups, enabling the conjugation to cysteine residues in proteins, while the hydroxyl group can be further modified. The hydrophilic PEG chain enhances the solubility of the resulting conjugate.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 319.44 g/mol | [1][2][3] |

| Molecular Formula | C₁₃H₂₁NO₄S₂ | [1][3] |

| CAS Number | 851961-99-4 | [1][4] |

| Purity | ≥98% | [1] |

| IUPAC Name | 2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethanol | [4] |

Experimental Protocols and Visualizations

The determination of a compound's theoretical molecular weight is based on its chemical formula, derived from the atomic weights of its constituent elements as found on the periodic table. This is a standard calculation and does not involve an experimental protocol.

Experimental techniques such as mass spectrometry are used to confirm the molecular weight of a synthesized compound, and nuclear magnetic resonance (NMR) spectroscopy is used to confirm its structure.[5] However, detailed protocols for these standard analytical methods are extensive and beyond the scope of this document.

The request for diagrams of signaling pathways or experimental workflows is not applicable to the characterization of a single small molecule's intrinsic properties like molecular weight. Such diagrams are typically used to illustrate complex biological processes or multi-step experimental procedures. Therefore, no Graphviz diagrams are provided.

References

An In-depth Technical Guide to the Solubility of (2-pyridyldithio)-PEG4-alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-pyridyldithio)-PEG4-alcohol, a heterobifunctional linker commonly employed in bioconjugation and drug development. Understanding the solubility of this reagent is critical for its effective use in synthesizing antibody-drug conjugates (ADCs), modifying proteins and peptides, and developing targeted drug delivery systems.

Core Compound Properties

This compound is a molecule that features a pyridyldithio group, a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol functional group. The pyridyldithio moiety allows for the formation of a reversible disulfide bond with free thiol groups, such as those found in cysteine residues of proteins. The PEG linker enhances the water solubility of the resulting conjugate, while the hydroxyl group offers a further point for chemical modification.

Solubility in Organic Solvents

The solubility of this compound is influenced by the interplay of its distinct structural components. The pyridyl and dithio groups introduce a degree of aromaticity and polarity, the PEG chain imparts hydrophilicity, and the terminal alcohol provides a polar functional group capable of hydrogen bonding.

Quantitative and Qualitative Solubility Data

Direct, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on information from suppliers and the known properties of PEG derivatives, a reliable solubility profile can be established.

| Solvent | Solvent Type | Inferred Solubility | Supporting Information |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Explicitly stated as a solvent by suppliers[1]. General PEG derivatives are also highly soluble in DMSO. |

| Dichloromethane (DCM) | Chlorinated | Soluble | Explicitly stated as a solvent by suppliers[1]. PEG derivatives are generally soluble in chlorinated solvents. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Explicitly stated as a solvent by suppliers[1]. PEG derivatives are typically soluble in DMF. |

| Chloroform | Chlorinated | Soluble | General PEG derivatives show good solubility in chloroform[2][3]. |

| Methanol | Polar Protic | Soluble | PEG derivatives are generally soluble in alcohols, sometimes requiring gentle heating[2]. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, PEG derivatives are soluble in ethanol, potentially with mild heating[2]. |

| Toluene | Aromatic | Less Soluble | PEG derivatives are noted to be less soluble in toluene, with solubility increasing with temperature[3]. |

| Diethyl Ether | Ether | Insoluble | PEG derivatives are generally not soluble in ether[3]. |

Experimental Protocols

The following section outlines a general experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of reaching a saturated solution and then quantifying the concentration of the dissolved solute.

Protocol: Determination of Solubility via the Shake-Flask Method

1. Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should appear saturated, with undissolved solid remaining.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the supernatant from the saturated solution using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the supernatant.

-

-

Data Reporting:

-

Express the solubility as a concentration, typically in mg/mL or mol/L.

-

Visualizing Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility for this compound.

Caption: A flowchart of the experimental procedure for determining the solubility of a compound.

Reaction Pathway: Bioconjugation with a Thiol-Containing Molecule

This compound is primarily used to conjugate molecules via a disulfide exchange reaction with a free thiol group. This is a common strategy for linking payloads to antibodies or other proteins.

References

An In-depth Technical Guide to the Stability and Storage of (2-pyridyldithio)-PEG4-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2-pyridyldithio)-PEG4-alcohol (PDT-PEG4-OH). Understanding the chemical stability of this reagent is critical for its effective use in bioconjugation, drug delivery, and other research applications, ensuring reproducibility and the integrity of experimental outcomes. This document details the molecule's structural components, summarizes key stability data, and provides detailed experimental protocols for in-house stability assessment.

Introduction to this compound

This compound is a heterobifunctional crosslinker featuring a pyridyldithio group, a tetra-polyethylene glycol (PEG4) spacer, and a terminal alcohol functional group. The pyridyldithio moiety allows for the formation of cleavable disulfide bonds through reaction with free sulfhydryl groups, a common strategy for conjugating molecules to cysteine-containing peptides and proteins. The hydrophilic PEG4 spacer enhances solubility in aqueous media and reduces potential steric hindrance. The terminal hydroxyl group can be further modified for the attachment of other molecules of interest.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity and reactivity of this compound.

Storage Conditions Summary:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C is recommended for long-term storage.[1][2] 4°C is suitable for short-term storage. Some suppliers suggest storage at temperatures as low as -80°C. | Minimizes thermal degradation and potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[3] | The disulfide bond and PEG chain can be susceptible to oxidation. |

| Moisture | Keep container tightly sealed in a dry place. | Protects from hydrolysis. |

| Light | Store in the dark. | Minimizes light-induced degradation. |

Handling:

-

Equilibrate the vial to room temperature before opening to prevent moisture condensation.

-

Use only in a well-ventilated area.

-

Wear appropriate personal protective equipment, including gloves, lab coat, and eye protection.

-

For preparing solutions, use anhydrous solvents where appropriate. This molecule is soluble in DMSO, DCM, and DMF.[1]

Stability Profile

The stability of this compound is primarily influenced by its two key functional components: the pyridyldithio group and the PEG linker.

Stability of the Pyridyldithio Group

The pyridyldithio group's stability is highly dependent on the chemical environment.

-

pH Stability: The disulfide bond is susceptible to hydrolysis, particularly at neutral to basic pH. Optimal stability of disulfide bonds is often observed in acidic conditions, around pH 3.0. However, the thiol-disulfide exchange reaction with other thiols is most efficient at pH values slightly above the pKa of the reacting thiol, typically pH 7-8.

-

Reductive Cleavage: The disulfide bond is readily cleaved by reducing agents. This is a key feature for applications requiring the release of a conjugated molecule under reducing conditions, such as the intracellular environment which has a high concentration of glutathione.[4] Common laboratory reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) will also efficiently cleave the disulfide bond.

Stability of the PEG Linker

The polyethylene (B3416737) glycol (PEG) chain is generally considered stable and biocompatible. However, it can be prone to degradation under certain conditions.

-

Thermal Degradation: PEG can undergo thermal degradation, especially at temperatures above 75°C in the presence of air.[5] This degradation often proceeds via random chain scission through an oxidative mechanism.[1]

-

Oxidative Degradation: The presence of oxygen can lead to the oxidative degradation of the PEG chain, a process that can be accelerated by heat and the presence of metal ions.[1]

Quantitative Stability Data Summary:

While specific kinetic data for the degradation of this compound is not extensively available in peer-reviewed literature, the following table summarizes the known stability characteristics of its constituent functional groups.

| Condition | Effect on Pyridyldithio Group | Effect on PEG Linker | Overall Impact on Molecule |

| Acidic pH (e.g., pH 3-5) | Generally stable. | Stable. | Relatively stable. |

| Neutral to Basic pH (e.g., pH 7-9) | Increased rate of hydrolysis. | Stable. | Potential for slow degradation of the pyridyldithio group. |

| Elevated Temperature (>40°C) | Increased rate of hydrolysis and degradation. | Potential for thermal and oxidative degradation, especially in the presence of oxygen.[1][5] | Accelerated degradation of both functional moieties. |

| Reducing Agents (e.g., DTT, Glutathione) | Rapid cleavage of the disulfide bond. | Stable. | Cleavage of the disulfide bond, releasing pyridine-2-thione. |

| Oxidizing Agents | Potential for oxidation of the disulfide. | Potential for oxidative degradation of the PEG chain. | Degradation of the molecule. |

Experimental Protocols for Stability Assessment

The following are detailed protocols for researchers to assess the stability of this compound under various conditions.

Protocol for Assessing pH Stability

This protocol utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the degradation of the parent compound over time at different pH values.

Materials:

-

This compound

-

HPLC-grade water, acetonitrile (B52724), and methanol

-

Phosphate buffer (for pH 7.4)

-

Acetate buffer (for pH 5.0)

-

Hydrochloric acid (for pH 3.0)

-

RP-HPLC system with a C18 column and a UV detector

Procedure:

-

Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Prepare Stability Samples: In separate vials, dilute the stock solution to a final concentration of 0.1 mg/mL in the different pH buffers (pH 3.0, 5.0, and 7.4).

-

Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or an accelerated temperature like 40°C).

-

Time Points: At specified time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

-

HPLC Analysis: Analyze the aliquots by RP-HPLC. A suitable method would be a gradient elution from water with 0.1% trifluoroacetic acid (TFA) to acetonitrile with 0.1% TFA.

-

Data Analysis: Monitor the peak area of the parent compound at each time point. The degradation can be quantified by the decrease in the parent peak area over time.

Protocol for Assessing Reductive Cleavage

This protocol uses UV-Vis spectrophotometry to monitor the cleavage of the pyridyldithio group by a reducing agent through the release of pyridine-2-thione.

Materials:

-

This compound

-

Dithiothreitol (DTT) or Glutathione (GSH)

-

Phosphate buffered saline (PBS), pH 7.4

-

UV-Vis spectrophotometer

Procedure:

-

Prepare Solutions: Prepare a stock solution of this compound (e.g., 1 mM in PBS) and a stock solution of the reducing agent (e.g., 100 mM DTT in PBS).

-

Reaction Initiation: In a cuvette, add the this compound solution. Place the cuvette in the spectrophotometer and record a baseline absorbance spectrum.

-

Add Reducing Agent: Add a small volume of the concentrated reducing agent to the cuvette to initiate the reaction (final concentration of DTT, e.g., 10 mM).

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 343 nm over time. Pyridine-2-thione has a characteristic absorbance maximum around this wavelength.

-

Data Analysis: The rate of cleavage can be determined from the initial rate of increase in absorbance at 343 nm.

Visualizing Stability and Degradation Pathways

The following diagrams, generated using Graphviz, illustrate the key relationships and degradation pathways for this compound.

Caption: Key storage parameters for maintaining the stability of this compound.

Caption: Primary degradation pathways for this compound under different chemical conditions.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from moisture and light, the integrity of the reagent can be maintained. The primary modes of degradation are hydrolysis of the pyridyldithio group under neutral to basic conditions and cleavage by reducing agents. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments tailored to their specific experimental conditions. A thorough understanding of these stability characteristics will enable more reliable and reproducible results in bioconjugation and other applications.

References

An In-depth Technical Guide to (2-pyridyldithio)-PEG4-alcohol: A Heterobifunctional Linker for Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-pyridyldithio)-PEG4-alcohol, a versatile heterobifunctional crosslinker extensively utilized in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical properties, mechanisms of action, and provides exemplary experimental protocols for its application, with a focus on its role in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs).

Core Concepts and Chemical Properties

This compound is a molecule that features three key components: a pyridyldithio group, a tetraethylene glycol (PEG4) spacer, and a terminal alcohol functional group. This unique combination of functionalities makes it an invaluable tool for covalently linking molecules, particularly biomolecules, in a controlled and specific manner.

The pyridyldithio group is highly reactive towards free sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins. This reactivity is based on a thiol-disulfide exchange reaction, which results in the formation of a stable disulfide bond between the linker and the target molecule, with the concomitant release of pyridine-2-thione. This reaction is highly efficient and proceeds under mild physiological conditions.

The polyethylene glycol (PEG) spacer is a short, hydrophilic chain of four ethylene (B1197577) glycol units. The PEG moiety imparts several beneficial properties to the linker and the resulting conjugate. It increases the overall hydrophilicity, which can improve the solubility and reduce aggregation of hydrophobic drugs or modified proteins. The PEG spacer also provides a defined distance between the conjugated molecules, which can be critical for maintaining the biological activity of proteins or enabling effective interaction of a drug with its target.

The terminal alcohol group provides a versatile handle for further chemical modification. It can be functionalized with a variety of other reactive groups or directly conjugated to molecules bearing complementary functionalities, such as carboxylic acids, through esterification. This allows for a modular approach to the synthesis of complex bioconjugates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing conjugation experiments, as well as for the characterization of the resulting products.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₁NO₄S₂ | |

| Molecular Weight | 319.44 g/mol | |

| CAS Number | 851961-99-4 | |

| Appearance | Colorless to light yellow liquid or solid | [1][2] |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | [3] |

| Storage Conditions | Store at -20°C, protected from moisture and light |

Stability

While specific quantitative stability data for this compound under various pH and temperature conditions is not extensively published in readily accessible literature, general principles regarding the stability of its constituent parts apply. The PEG backbone is generally stable under a wide range of conditions. The pyridyldithio group is stable at neutral pH but the disulfide bond can be cleaved by reducing agents. The stability of disulfide linkers in ADCs is crucial, as premature cleavage in circulation can lead to off-target toxicity.[4][][] Studies have shown that disulfide linkers can be engineered to have varying degrees of stability.[7][8] For long-term storage, it is recommended to keep the compound at -20°C under an inert atmosphere to prevent oxidation and degradation.

Mechanism of Action: Thiol-Disulfide Exchange

The primary mechanism of action for the pyridyldithio group is the thiol-disulfide exchange reaction. This reaction is central to its utility in bioconjugation.

As illustrated in Figure 1, the sulfur atom of the thiol group on the biomolecule acts as a nucleophile, attacking the disulfide bond of the pyridyldithio group. This leads to the formation of a new, stable disulfide bond between the biomolecule and the PEG linker. The leaving group in this reaction is pyridine-2-thione, a chromophore that can be quantified spectrophotometrically at 343 nm to monitor the progress of the conjugation reaction.

Experimental Protocols

This section provides a detailed, exemplary protocol for the conjugation of this compound to a monoclonal antibody (mAb), a common application in the development of Antibody-Drug Conjugates (ADCs).

Materials and Reagents

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (e.g., TCEP-HCl or DTT)

-

Reaction Buffer: Phosphate buffer (50 mM, pH 7.2) with 1 mM EDTA

-

Quenching solution (e.g., L-cysteine)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

UV-Vis Spectrophotometer

-

HPLC system (Size-Exclusion and/or Hydrophobic Interaction Chromatography)

Experimental Workflow

The following diagram outlines the general workflow for conjugating a payload to an antibody using a pyridyldithio-PEG linker.

References

An In-depth Technical Guide to (2-pyridyldithio)-PEG4-alcohol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-pyridyldithio)-PEG4-alcohol is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation and drug development. Its unique structure, featuring a thiol-reactive pyridyldithio group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group, makes it a versatile tool for covalently linking molecules. This guide provides a comprehensive overview of the structure, physicochemical properties, and applications of this compound, with a focus on its utility in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Structure and Physicochemical Properties

The fundamental structure of this compound consists of three key components: a 2-pyridyldithio moiety, a tetraethylene glycol (PEG4) linker, and a terminal alcohol (hydroxyl group). The 2-pyridyldithio group provides a specific reactivity towards free sulfhydryl (thiol) groups, while the PEG4 spacer enhances hydrophilicity and provides spatial separation between conjugated molecules. The terminal hydroxyl group offers a site for further chemical modification.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C13H21NO4S2 | [1][2][3] |

| Molecular Weight | 319.44 g/mol | [2][3] |

| CAS Number | 851961-99-4 | [2][3] |

| Appearance | Colorless to light yellow liquid or solid | [4] |

| Purity | Typically ≥98% | [2][3] |

| Solubility | Soluble in DMSO, DMF, and DCM | [2] |

| Storage | Store at -20°C under an inert atmosphere | [2][3] |

Reaction Mechanism: Thiol-Disulfide Exchange

The primary application of this compound lies in its ability to react with thiol-containing molecules, such as cysteine residues in proteins and peptides. This reaction proceeds via a thiol-disulfide exchange mechanism, resulting in the formation of a stable disulfide bond between the linker and the target molecule, and the release of pyridine-2-thione. This reaction is highly efficient and can be monitored spectrophotometrically by measuring the absorbance of the released pyridine-2-thione at 343 nm.[5]

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20140363454A1 - Antibody-Drug Conjugates, Compositions and Methods of Use - Google Patents [patents.google.com]

- 4. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

In-Depth Technical Guide: (2-pyridyldithio)-PEG4-alcohol (CAS No. 851961-99-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-pyridyldithio)-PEG4-alcohol, a heterobifunctional crosslinker pivotal in the fields of bioconjugation and drug development. With the CAS number 851961-99-4, this reagent is instrumental in the synthesis of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Specifications

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal pyridyldithio group and a hydroxyl group, separated by a 4-unit PEG spacer.[1][2][3] The pyridyldithio moiety exhibits high reactivity towards free sulfhydryl (thiol) groups, forming a stable disulfide bond, while the hydroxyl group offers a versatile handle for further chemical modifications.[2][3]

| Property | Value | Reference |

| CAS Number | 851961-99-4 | [1][4] |

| Molecular Formula | C₁₃H₂₁NO₄S₂ | [1][4] |

| Molecular Weight | 319.44 g/mol | [1][4] |

| Purity | Typically ≥98% | [1][4] |

| Solubility | Soluble in DMSO, DMF, and DCM | [2] |

| Storage Conditions | -20°C or 4°C under a nitrogen atmosphere | [1][2][4] |

Mechanism of Action and Applications

The primary utility of this compound lies in its ability to covalently link molecules. The pyridyldithio group reacts specifically with thiol groups, which are present in the cysteine residues of proteins and peptides. This reaction proceeds via a disulfide exchange, releasing pyridine-2-thione as a byproduct, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.

This thiol-reactivity makes it a valuable tool in several advanced applications:

-

Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The antibody's native disulfide bonds can be partially reduced to generate free thiols for conjugation. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.

-

PROTAC Synthesis: this compound serves as a versatile building block for PROTACs.[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The linker's hydroxyl group can be derivatized to connect to either the E3 ligase ligand or the target protein ligand.

-

Protein Modification and PEGylation: The linker can be used for the site-specific PEGylation of proteins and peptides, which can improve their stability, solubility, and in vivo half-life, while reducing immunogenicity.

Experimental Protocols

General Protocol for Protein Thiol Modification

This protocol outlines the general steps for conjugating this compound to a protein containing free cysteine residues.

Materials:

-

Protein with accessible thiol groups (e.g., a partially reduced antibody)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols.

-

Quenching Reagent: Cysteine or N-acetylcysteine

-

Purification System: Size-exclusion chromatography (SEC) or dialysis equipment

Procedure:

-

Protein Preparation: If necessary, partially reduce the protein's disulfide bonds to generate free thiol groups. This can be achieved using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). The stoichiometry of the reducing agent to the protein will determine the number of available thiols. Following reduction, remove the excess reducing agent by desalting or dialysis.

-

Conjugation Reaction:

-

Dissolve the this compound in a minimal amount of a compatible organic solvent like DMSO.

-

Add the dissolved linker to the protein solution in the reaction buffer. A typical molar excess of the linker to the protein's thiol groups is between 5 and 20-fold.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

-

Reaction Quenching: To stop the reaction and cap any unreacted pyridyldithio groups, add a molar excess of a quenching reagent like cysteine.

-

Purification: Remove excess linker and byproducts from the conjugated protein using size-exclusion chromatography or extensive dialysis against a suitable buffer.[6][7][8]

-

Characterization:

-

Spectrophotometric Analysis: The release of pyridine-2-thione can be measured at 343 nm to monitor the reaction progress.

-

Mass Spectrometry: Use LC-MS to determine the molecular weight of the conjugate and confirm the degree of modification.[9][10]

-

Drug-to-Antibody Ratio (DAR) Calculation: For ADCs, the average number of drug molecules conjugated to each antibody can be determined using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.[][12][13]

-

Logical Workflow for ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using a thiol-reactive linker like this compound.

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Signaling Pathway in PROTAC-Mediated Protein Degradation

When incorporated into a PROTAC, this compound acts as the linker connecting the target protein binder and the E3 ligase recruiter. The resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.

Caption: PROTAC-Mediated Protein Degradation Pathway.

References

- 1. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 | PLOS One [journals.plos.org]

- 3. This compound, 851961-99-4 | BroadPharm [broadpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. agilent.com [agilent.com]

- 13. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes and Protocols for (2-pyridyldithio)-PEG4-alcohol in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the use of (2-pyridyldithio)-PEG4-alcohol, a hydrophilic, cleavable linker, in the development of ADCs.

The this compound linker features a pyridyldithio group that reacts with free thiol groups on an antibody, forming a disulfide bond. The tetraethylene glycol (PEG4) spacer enhances the solubility and stability of the ADC.[1][2][3] The disulfide linkage is designed to be stable in the systemic circulation but is readily cleaved in the reducing environment of the tumor cell, releasing the cytotoxic payload.[4]

Mechanism of Action

The mechanism of action for an ADC utilizing a (2-pyridyldithio) linker involves several key steps. First, the ADC circulates in the bloodstream and binds to a specific antigen on the surface of a target cancer cell.[4] Upon binding, the ADC-antigen complex is internalized by the cell, often through endocytosis.[4] Inside the cell, the ADC is trafficked to intracellular compartments like lysosomes. The higher concentration of reducing agents, such as glutathione, within the cell cleaves the disulfide bond of the linker, releasing the cytotoxic payload. The released drug can then exert its cell-killing effect, for instance, by damaging DNA or inhibiting microtubule polymerization.[4]

Key Applications

-

Targeted Cancer Therapy: Development of ADCs for various cancer types by targeting tumor-specific antigens.

-

Payload Delivery: Suitable for conjugating a wide range of cytotoxic payloads that can be modified to contain a thiol-reactive handle.

-

Improved Pharmacokinetics: The hydrophilic PEG4 spacer can improve the solubility and stability of the ADC, potentially leading to a better pharmacokinetic profile.[2][3]

Experimental Protocols

Protocol 1: Antibody Thiolation (Partial Reduction)

This protocol describes the partial reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification column (e.g., desalting column)

Procedure:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

-

Add a molar excess of TCEP to the antibody solution. The exact molar ratio of TCEP to mAb needs to be optimized to achieve the desired number of free thiols per antibody (typically aiming for a DAR of 2-4). A starting point could be a 2-5 molar excess.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Remove excess TCEP immediately using a desalting column equilibrated with the reaction buffer.

-

Determine the concentration of the thiolated antibody using a spectrophotometer at 280 nm.

-

Quantify the number of free thiol groups per antibody using Ellman's reagent (DTNB).

Protocol 2: Conjugation of (2-pyridyldithio)-PEG4-activated Payload to Thiolated Antibody

This protocol details the conjugation of a payload, previously activated with the this compound linker, to the thiolated antibody.

Materials:

-

Thiolated monoclonal antibody (from Protocol 1)

-

(2-pyridyldithio)-PEG4-activated payload dissolved in a compatible organic solvent (e.g., DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

-

To the thiolated antibody solution, add a molar excess of the (2-pyridyldithio)-PEG4-activated payload. The molar ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). A starting point is typically a 1.5 to 5-fold molar excess of the linker-payload over the available thiol groups.

-

Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically <10%) to prevent antibody denaturation.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

-

Purify the resulting ADC from unconjugated payload and other reactants using an appropriate chromatography method such as SEC or HIC.

-

Collect the fractions containing the purified ADC.

-

Buffer exchange the purified ADC into a suitable formulation buffer and determine the final protein concentration.

Characterization of the Antibody-Drug Conjugate

Accurate characterization of the ADC is crucial for ensuring its quality, efficacy, and safety. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences the ADC's therapeutic window.

Methods for DAR Determination

Several analytical techniques can be employed to determine the average DAR and the distribution of drug-loaded species.

| Method | Principle | Advantages | Limitations |

| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of both components based on their extinction coefficients. | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR. Can be inaccurate if the absorbance spectra of the drug and antibody overlap significantly. The presence of free drug can lead to overestimation. |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. The addition of each drug molecule increases the hydrophobicity of the antibody. | Considered a standard technique for analyzing cysteine-conjugated ADCs, providing information on drug distribution and naked antibody content. | Not suitable for lysine-conjugated ADCs as it does not effectively separate different species. |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates components based on hydrophobicity under denaturing conditions. Often used to analyze the light and heavy chains of the reduced ADC. | Provides detailed information on the distribution of drug on the light and heavy chains. | Denaturing conditions disrupt the intact ADC structure. |

| Mass Spectrometry (MS) | Determines the molecular weights of the different ADC species. The number of conjugated drugs is calculated from the mass difference between the ADC species and the unconjugated antibody. | Provides accurate mass measurements and detailed information on the distribution of different drug-loaded species. | Requires specialized instrumentation and expertise. Deglycosylation may be necessary to simplify spectra. |

Protocol 3: DAR Determination by UV/Vis Spectroscopy

Materials:

-

Purified ADC sample

-

Unconjugated antibody (for determining extinction coefficient)

-

Linker-payload (for determining extinction coefficient)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Determine the molar extinction coefficients of the unconjugated antibody (ε_Ab) and the linker-payload (ε_Drug) at 280 nm and at the wavelength of maximum absorbance for the drug (λ_max).

-

Measure the absorbance of the ADC solution at 280 nm (A_280) and λ_max (A_λmax).

-

Calculate the concentration of the antibody and the drug using the Beer-Lambert law and simultaneous equations that account for the absorbance contribution of both components at each wavelength.

-

Calculate the average DAR by dividing the molar concentration of the drug by the molar concentration of the antibody.

Visualizing Workflows and Mechanisms

References

Application Notes and Protocols for Surface Modification with (2-pyridyldithio)-PEG4-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-pyridyldithio)-PEG4-alcohol is a heterobifunctional linker molecule widely utilized in bioconjugation and surface modification. Its unique structure, featuring a pyridyldithio group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal alcohol group, enables the versatile functionalization of various surfaces. The pyridyldithio moiety readily reacts with free thiol groups on surfaces like gold, forming a stable disulfide bond and facilitating the creation of self-assembled monolayers (SAMs). The PEG4 spacer provides a hydrophilic barrier that can reduce non-specific protein adsorption, a critical feature for applications in biological environments. The terminal alcohol group offers a convenient handle for further chemical modifications, allowing for the attachment of targeting ligands, drugs, or other biomolecules.

These application notes provide detailed protocols for the modification of gold and silicon dioxide surfaces with this compound, along with methods for the characterization of the modified surfaces and subsequent bioconjugation.

Key Applications

-

Biomedical Implants and Biosensors: Modifying surfaces to prevent biofouling and improve biocompatibility.

-

Drug Delivery Systems: Functionalizing nanoparticles and other drug carriers for targeted delivery and improved pharmacokinetics.[1]

-

Proteomics and Genomics: Immobilizing proteins and nucleic acids on solid supports for microarray and diagnostic applications.

-

PROTAC Development: Serving as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Properties

| Property | Value |

| Chemical Formula | C13H21NO4S2 |

| Molecular Weight | 319.44 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| Storage | Store at -20°C for long-term stability |

Experimental Protocols

Protocol 1: Formation of a Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the formation of a well-ordered monolayer of this compound on a gold-coated substrate. The pyridyldithio group reacts with the gold surface to form a stable gold-thiolate bond.

Materials:

-

Gold-coated substrates (e.g., glass slides, silicon wafers)

-

This compound

-

Anhydrous Ethanol (B145695) (200 proof)

-

Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION

-

Deionized (DI) water (18 MΩ·cm)

-

Nitrogen gas, filtered

-

Clean glass vials with caps

-

Tweezers

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in Piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Thoroughly rinse the substrates with copious amounts of DI water.

-

Rinse with ethanol.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 3.2 mg of the compound in 10 mL of ethanol.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

-

SAM Formation:

-

Place the clean, dry gold substrates in a glass vial.

-

Completely immerse the substrates in the this compound solution.

-

Incubate at room temperature for 18-24 hours in a sealed container to prevent solvent evaporation and contamination. For optimal monolayer formation, longer incubation times (up to 48 hours) can be used.

-

-

Rinsing and Drying:

-

Remove the substrates from the solution using clean tweezers.

-

Rinse the substrates thoroughly with fresh ethanol to remove any non-covalently bound molecules.

-

Dry the modified substrates under a gentle stream of nitrogen gas.

-

Store the functionalized substrates in a clean, dry environment until further use.

-

Workflow for SAM Formation on Gold

Caption: Workflow for creating a self-assembled monolayer on a gold surface.

Protocol 2: Functionalization of a Silicon Dioxide Surface

This protocol details the modification of a silicon dioxide surface. The surface is first activated to introduce amine groups, which are then reacted with a crosslinker to allow for the attachment of this compound.

Materials:

-

Silicon dioxide substrates (e.g., silicon wafers with a thermal oxide layer)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous toluene

-

N,N'-Disuccinimidyl carbonate (DSC) or other suitable amine-to-alcohol crosslinker

-

Anhydrous Dimethylformamide (DMF)

-

This compound

-

Triethylamine (TEA)

-

DI water

-

Ethanol

-

Nitrogen gas, filtered

-

Clean glassware

Procedure:

-

Surface Activation (Amination):

-

Clean the silicon dioxide substrates by sonicating in ethanol and then DI water for 15 minutes each. Dry with nitrogen gas.

-

Treat the substrates with an oxygen plasma for 5 minutes to generate hydroxyl groups on the surface.

-

Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

-

Immerse the cleaned substrates in the APTES solution and incubate for 2 hours at room temperature.

-

Rinse the substrates with toluene, followed by ethanol, and then DI water.

-

Cure the amine-functionalized substrates in an oven at 110°C for 30 minutes.

-

-

Crosslinker Activation:

-

Prepare a 10 mM solution of DSC in anhydrous DMF.

-

Immerse the amine-functionalized substrates in the DSC solution and add TEA to a final concentration of 20 mM.

-

Incubate for 4 hours at room temperature with gentle agitation.

-

Rinse the substrates with DMF and then ethanol, and dry with nitrogen gas.

-

-

Immobilization of this compound:

-

Prepare a 10 mM solution of this compound in anhydrous DMF.

-

Immerse the DSC-activated substrates in this solution.

-

Incubate for 12-18 hours at room temperature.

-

Rinse the substrates thoroughly with DMF, followed by ethanol, and dry under a stream of nitrogen.

-

Workflow for Silicon Dioxide Functionalization

Caption: Step-by-step functionalization of a silicon dioxide surface.

Protocol 3: Bioconjugation to a Pyridyldithio-Functionalized Surface

This protocol describes the attachment of a thiol-containing biomolecule (e.g., a cysteine-containing peptide or protein) to the modified surface. The pyridyldithio group reacts with the free thiol of the biomolecule in a disulfide exchange reaction.

Materials:

-

Pyridyldithio-PEG4-functionalized substrate (from Protocol 1 or 2)

-

Thiol-containing biomolecule (e.g., peptide, protein)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reaction buffer (e.g., PBS with 1 mM EDTA)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Biomolecule Preparation:

-

Dissolve the thiol-containing biomolecule in the reaction buffer to the desired concentration (e.g., 0.1-1 mg/mL).

-

If the biomolecule has internal disulfide bonds that need to be reduced to generate a free thiol, treat with a reducing agent like TCEP, followed by purification to remove the reducing agent.

-

-

Blocking (Optional but Recommended):

-

Immerse the functionalized substrate in the blocking buffer for 1 hour at room temperature to minimize non-specific binding of the biomolecule.

-

Rinse briefly with the reaction buffer.

-

-

Conjugation Reaction:

-

Incubate the substrate with the biomolecule solution for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

The pyridyldithio group will react with the free thiol on the biomolecule, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to follow the reaction progress in solution.

-

-

Washing:

-

Remove the biomolecule solution.

-

Wash the substrate extensively with the washing buffer to remove any unbound biomolecules.

-

Rinse with DI water and dry with nitrogen gas.

-

Bioconjugation Reaction Pathway

Caption: Disulfide exchange reaction for bioconjugation.

Surface Characterization Data

The following tables summarize typical quantitative data obtained from the characterization of surfaces modified with PEG-thiols. While specific data for this compound is not widely published in comparative tables, these values provide a representative range for similar short-chain PEG-thiol SAMs.

Table 1: Contact Angle Measurements

Contact angle goniometry is used to assess the hydrophilicity of the surface. A lower contact angle indicates a more hydrophilic surface, which is expected after PEGylation.

| Surface Type | Advancing Contact Angle (°) | Receding Contact Angle (°) | Hysteresis (°) |

| Bare Gold | 85 - 95 | 40 - 50 | 45 - 45 |

| This compound on Gold (Expected) | 40 - 50 | 20 - 30 | 20 - 20 |

| Bare Silicon Dioxide | 20 - 30 | < 10 | > 10 |

| APTES-modified SiO2 | 60 - 70 | 40 - 50 | 20 - 20 |

| This compound on SiO2 (Expected) | 45 - 55 | 25 - 35 | 20 - 20 |

Table 2: Ellipsometry Measurements

Ellipsometry is used to measure the thickness of the formed monolayer. The thickness of a well-formed SAM of this compound is expected to be in the range of 2-3 nm.

| Surface Type | Layer Thickness (nm) | Refractive Index (at 633 nm) |

| This compound SAM on Gold (Expected) | 2.0 - 3.0 | 1.45 - 1.50 |

| APTES layer on SiO2 | 0.5 - 1.0 | 1.46 |

Table 3: X-ray Photoelectron Spectroscopy (XPS) Elemental Composition

XPS is used to determine the elemental composition of the surface, confirming the presence of the immobilized molecule.

| Surface Type | C (%) | O (%) | N (%) | S (%) | Au (%) | Si (%) |

| Bare Gold | ~10 | < 5 | < 1 | < 1 | > 85 | - |

| This compound on Gold (Expected) | 50-60 | 20-25 | 2-4 | 8-12 | 5-10 | - |

| Bare Silicon Dioxide | < 5 | ~66 | - | - | - | ~33 |

| This compound on SiO2 (Expected) | 45-55 | 25-30 | 3-5 | 6-10 | - | 5-10 |

Signaling Pathways and Biological Interactions

Surfaces modified with PEG, such as those created with this compound, are designed to modulate biological interactions, primarily by reducing non-specific protein adsorption. This "stealth" property can influence various cellular signaling pathways indirectly.

-

Reduced Inflammatory Response: By preventing the adsorption of opsonins and other pro-inflammatory proteins, PEGylated surfaces can reduce the activation of inflammatory pathways in immune cells like macrophages.

-

Altered Cellular Uptake: The hydrophilic barrier created by the PEG layer can sterically hinder the interaction of the surface with cellular receptors, thereby reducing cellular uptake of nanoparticles or delaying the cellular response to an implant.

-

Modulation of Receptor-Ligand Interactions: When a targeting ligand is conjugated to the terminal alcohol of the PEG linker, the PEG spacer can provide the necessary flexibility and distance from the surface to optimize the ligand's interaction with its receptor on the cell surface, potentially leading to more specific and efficient downstream signaling.

Logical Relationship of PEGylation and Cellular Response

Caption: How PEGylation influences cellular signaling.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Monolayer Formation | Impure solvent or reagent; contaminated substrate. | Use anhydrous solvents and high-purity reagents. Ensure thorough substrate cleaning. Increase incubation time. |

| High Non-Specific Binding | Incomplete surface coverage; insufficient blocking. | Optimize SAM formation conditions. Increase the concentration and/or incubation time of the blocking agent. Add a mild detergent to washing buffers. |

| Low Bioconjugation Efficiency | Inactive biomolecule (oxidized thiols). | Ensure complete reduction of biomolecule thiols and remove the reducing agent before conjugation. Optimize reaction pH and temperature. |

| Inconsistent Results | Variations in substrate quality or cleaning protocol. | Standardize the substrate source and cleaning procedure. Characterize the bare substrate before modification. |

References

Application Notes and Protocols: (2-pyridyldithio)-PEG4-alcohol in Nanoparticle Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-pyridyldithio)-PEG4-alcohol is a heterobifunctional linker molecule integral to the advancement of nanoparticle-based therapeutics and diagnostics. This linker comprises three key components:

-

A 2-pyridyldithio group: This moiety readily reacts with free thiol groups (-SH) to form a stable, yet cleavable, disulfide bond. This functionality is crucial for attaching the linker to thiol-containing molecules or nanoparticle surfaces.

-

A hydrophilic tetraethylene glycol (PEG4) spacer: The PEG spacer imparts hydrophilicity to the nanoparticle surface, which can improve colloidal stability, reduce non-specific protein adsorption (opsonization), and prolong circulation time in vivo.

-

A terminal alcohol group (-OH): This hydroxyl group provides a versatile handle for further chemical modification, allowing for the attachment of targeting ligands, imaging agents, or therapeutic payloads.

The key feature of the 2-pyridyldithio linkage is its susceptibility to cleavage in a reducing environment. The disulfide bond is stable in the bloodstream but can be readily cleaved by endogenous reducing agents like glutathione, which is found in significantly higher concentrations inside cells compared to the extracellular environment. This property makes this compound an excellent candidate for constructing stimuli-responsive drug delivery systems that release their payload specifically at the target site.

Applications

The unique properties of this compound make it suitable for a variety of applications in nanoparticle functionalization:

-

Drug Delivery: Conjugation of therapeutic agents to nanoparticles via this linker allows for targeted delivery and intracellular release. The drug remains inactive while attached to the nanoparticle and is released upon entering the reducing environment of the target cell.

-

Targeted Imaging: Imaging agents can be attached to nanoparticles to enable visualization of specific cells or tissues. The cleavable linker can be designed to release the imaging agent upon target engagement.

-

Biosensing: Nanoparticles functionalized with this compound can be used to develop biosensors that detect the presence of specific biomolecules through changes in their physical or chemical properties upon cleavage of the disulfide bond.

Experimental Protocols

The following protocols provide a general framework for the functionalization of gold nanoparticles (AuNPs) with this compound and a payload. These protocols should be optimized for specific nanoparticles and payloads.

Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol describes the attachment of the linker to the surface of gold nanoparticles. Gold has a strong affinity for thiol groups, but the pyridyldithio group can also be used for direct attachment, often by first reducing it to a thiol. A more common approach for stable conjugation is to first functionalize the nanoparticle with a thiol-containing molecule and then use the pyridyldithio group to attach a second component. For simplicity, this protocol will focus on the direct attachment of a thiolated version of the linker.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs) of desired size

-

This compound

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate buffered saline (PBS), pH 7.4

-

Milli-Q water

-

Centrifuge and centrifuge tubes

Procedure:

-

Reduction of the Pyridyldithio Group (Optional but Recommended for direct AuNP attachment):

-

Dissolve this compound in Milli-Q water to a final concentration of 10 mM.

-

Add a 10-fold molar excess of a reducing agent (e.g., DTT or TCEP).

-

Incubate the reaction mixture at room temperature for 1 hour to cleave the disulfide bond and expose the thiol group.

-

-

Conjugation to Gold Nanoparticles:

-

To the citrate-stabilized AuNP solution, add the freshly prepared thiol-PEG4-alcohol solution. The optimal molar ratio of linker to AuNPs should be determined empirically, but a starting point is a 1000 to 10,000-fold molar excess of the linker.

-

Gently mix the solution and allow it to react for at least 12-24 hours at room temperature with gentle stirring to allow for ligand exchange.

-

-

Purification of Functionalized Nanoparticles:

-

Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Carefully remove the supernatant containing excess, unbound linker.

-

Resuspend the nanoparticle pellet in fresh PBS (pH 7.4).

-

Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linker.

-

-

Characterization:

-

Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), Dynamic Light Scattering (DLS) (to determine the increase in hydrodynamic diameter), and Zeta Potential (to measure changes in surface charge).

-

Protocol 2: Conjugation of a Thiolated Payload to this compound Functionalized Nanoparticles

This protocol describes the attachment of a thiol-containing payload (e.g., a peptide or small molecule) to the pyridyldithio-functionalized nanoparticles.

Materials:

-

This compound functionalized AuNPs (from Protocol 1, without the initial reduction step)

-